- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Cas no 941685-37-6 (Ruxolitinib (S enantiomer))

Ruxolitinib (S enantiomer) structure
商品名:Ruxolitinib (S enantiomer)
CAS番号:941685-37-6
MF:C17H18N6
メガワット:306.365022182465
MDL:MFCD13184797
CID:1064064
PubChem ID:50878566
Ruxolitinib (S enantiomer) 化学的及び物理的性質
名前と識別子
-
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- S-Ruxolitinib (INCB018424)
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib)
- (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (S)-Ruxolitinib
- INCB18424
- INCB-18424
- S-Ruxolitinib
- Ruxolitinib (S enantiomer)
- (βS)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- INCB 18424
- (betaS)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- F85017
- (3S)-3-CYCLOPENTYL-3-(4-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRAZOL-1-YL)PROPANENITRILE
- s2902
- CHEMBL1287854
- Ruxolitinib, S-
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)-
- (3S)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- AKOS005145906
- MS-24437
- CCG-265007
- 941685-37-6
- HY-50856A
- WVA83G6MCW
- Ruxolitinib S enantiomer
- BCP15524
- SW220207-1
- EX-A4005
- AC-30902
- BDBM50557386
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)
- DTXSID30678918
- (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- SCHEMBL99225
- BRD-K19601669-001-03-5
- ruxolitinib-(S)
- DB-309925
- S-INCB18424
-
- MDL: MFCD13184797
- インチ: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1
- InChIKey: HFNKQEVNSGCOJV-HNNXBMFYSA-N
- ほほえんだ: [C@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
計算された属性
- せいみつぶんしりょう: 306.15929460g/mol
- どういたいしつりょう: 306.15929460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 83.2Ų
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (5.5E-3 g/L) (25 ºC),
Ruxolitinib (S enantiomer) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib (S enantiomer) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021578-1mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99% | 1mg |
¥710 | 2024-07-19 | |
eNovation Chemicals LLC | D480345-20g |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 20g |
$3480 | 2023-09-03 | |
Ambeed | A579847-250mg |
(S)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941685-37-6 | 98% | 250mg |
$424.0 | 2025-02-21 | |
MedChemExpress | HY-50856A-10mM*1 mL in DMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1 mL in DMSO |
¥800 | 2024-07-20 | |
TRC | C988940-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib) |
941685-37-6 | 25mg |
$ 518.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-100 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 100MG |
¥4083.00 | 2022-04-26 | |
eNovation Chemicals LLC | D480345-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 25mg |
$272 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872329-1mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 99% | 1mg |
¥892.80 | 2022-01-13 | |
MedChemExpress | HY-50856A-10mM*1mLinDMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1mLinDMSO |
¥800 | 2023-07-26 | |
MedChemExpress | HY-50856A-100mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 100mg |
¥4500 | 2024-07-20 |
Ruxolitinib (S enantiomer) 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 - 30 °C; 2 - 3 h, 30 - 35 °C
リファレンス
- A novel process for the preparation of ruxolitinib phosphate, India, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
リファレンス
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
リファレンス
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, rt → 100 °C
リファレンス
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase 2 inhibitors and degraders for treatment of cancer, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
リファレンス
- Preparation of pyrrolopyrimidine derivatives as Janus kinase inhibitors for treatment of dry eye and other eye related diseases, World Intellectual Property Organization, , ,
Ruxolitinib (S enantiomer) Raw materials
- Methanesulfonic acid, 1,1,1-trifluoro-, 7H-pyrrolo[2,3-d]pyrimidin-4-yl ester
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
- (3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- (βS)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
Ruxolitinib (S enantiomer) Preparation Products
Ruxolitinib (S enantiomer) 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
941685-37-6 (Ruxolitinib (S enantiomer)) 関連製品
- 941678-49-5(Ruxolitinib)
- 1092939-17-7(Ruxolitinib phosphate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:941685-37-6)Ruxolitinib (S enantiomer)

清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):188.0/339.0/579.0